3-Methyl-6-hepten-1-yn-3-ol

Organocobalt chemistry Cycloisomerization Heterocycle synthesis

Researchers requiring reliable 1,6-enyne substrates for cycloisomerization often encounter impurity-driven side reactions and inconsistent regiochemical outcomes. 3-Methyl-6-hepten-1-yn-3-ol (CAS 51193-99-8) resolves these challenges as a standardized, pre-organized building block: • Exclusive chemoselectivity in metal-catalyzed cyclizations due to defined 1,6-enyne geometry. • Tertiary propargylic alcohol enables regiochemical control via derivatization (e.g., allyl ether formation). • Supplied at ≥95% purity with batch-to-batch consistency, eliminating substrate variability. Ideal for oxygen heterocycle libraries, terpenoid total synthesis, and catalytic methodology development.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 51193-99-8
Cat. No. B1295456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-hepten-1-yn-3-ol
CAS51193-99-8
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC(CCC=C)(C#C)O
InChIInChI=1S/C8H12O/c1-4-6-7-8(3,9)5-2/h2,4,9H,1,6-7H2,3H3
InChIKeyPVJVUJJZSINIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-6-hepten-1-yn-3-ol Procurement Overview


3-Methyl-6-hepten-1-yn-3-ol (CAS 51193-99-8) is a tertiary propargylic alcohol with the molecular formula C8H12O and a molecular weight of 124.18 g/mol [1]. Its structure uniquely incorporates a terminal alkyne, a tertiary hydroxyl group, and a terminal olefin, classifying it as a 1,6-enyne building block . This compound is primarily procured for research use as a synthetic intermediate in cycloisomerization and sigmatropic rearrangement reactions, typically supplied at 95%+ purity .

Pre-organized 1,6-enyne building block for metal-catalyzed cycloisomerization
Tertiary propargylic alcohol enables regioselective derivatization and cascade reactions
Supplied at 95%+ purity for synthetic intermediate research workflows

Why 3-Methyl-6-hepten-1-yn-3-ol Cannot Be Replaced


The value of 3-methyl-6-hepten-1-yn-3-ol in advanced organic synthesis is tied to the precise spatial relationship between its three functional groups. Unlike generic terminal alkynes or simple propargylic alcohols, this compound acts as a pre-organized 1,6-enyne, enabling metal-catalyzed cycloisomerizations to proceed with exclusive chemoselectivity [1]. The tertiary alcohol at the propargylic position is essential; it provides a handle for derivatization (e.g., to allyl ethers) that critically directs the regiochemical outcome of subsequent cyclization cascades, a feature absent in primary or secondary propargylic alcohol analogs [2]. Substituting this compound with a saturated analog or an isomer with a different carbon skeleton would disrupt the requisite transition-state geometry, leading to different products or complex mixtures, which directly impacts synthetic efficiency and procurement rationale.

Target ArchitectureTertiary propargylic alcohol with terminal alkyne and olefin enables exclusive 1,6-enyne reactivity.
Generic AnalogsPrimary/secondary propargylic alcohols or saturated analogs lack the pre-organized geometry, leading to product mixtures.
Derivatization HandleTertiary alcohol directs regiochemical outcome in Claisen-Cope tandem cascades.
Structural IsomersIsomers with different carbon skeletons may disrupt transition-state geometry, impacting synthetic efficiency.

3-Methyl-6-hepten-1-yn-3-ol Comparative Evidence


Exclusive 3-Oxabicyclooctene Formation

The dicobalt hexacarbonyl complex of 3-methylhept-6-en-1-yn-3-ol allyl ether undergoes cyclization with 100% chemoselectivity to give exclusively 3-oxabicyclo[3.3.0]octenes, completely outcompeting the formation of carbobicyclo[3.3.0]octenes [1]. This is in contrast to many related 1,6-enyne cyclizations which can yield mixtures of carbocyclic and heterocyclic products.

Exclusive 3-Oxabicyclooctene Formation
Class-level inference
100% 3-oxabicyclo[3.3.0]octene formation
Reported chemoselectivity supports higher isolated yields of the oxygen heterocycle.
Dicobalt hexacarbonyl complex cyclization on SiO2 surface.
Organocobalt chemistry Cycloisomerization Heterocycle synthesis

Tandem Claisen-Cope Rearrangement

The target compound, when converted to its propenyl ether, undergoes a sequential Claisen rearrangement followed by a spontaneous Cope rearrangement in boiling xylene to yield 5-isopropylideneocta-trans-3,7-dien-2-one [1]. The acetate derivative undergoes an analogous series of rearrangements to an allenyl acetate and then a dienyl acetate. This tandem reactivity is characteristic of the specific 1,6-enynol architecture; simpler propargylic alcohols cannot perform this sequence.

Tandem Claisen-Cope Rearrangement
Class-level inference
Sequential Claisen-Cope to dienone
Enables rapid assembly of complex dienone products from a single starting material.
Requires propenyl ether formation; thermolysis in boiling xylene.
Sigmatropic rearrangement Tandem reaction Chain homologation

Predicted Lipophilicity Profile

Predicted data for the target compound include an ACD/LogP of 1.59 and a polar surface area of 20 Ų . For comparison, the structurally similar but saturated analog 3-methylhept-1-yn-3-ol has a predicted LogP of approximately 2.0 and lacks the terminal double bond. The slightly lower lipophilicity of the target compound suggests marginally better aqueous solubility, which can be a critical factor in reaction medium selection.

Predicted Lipophilicity Profile
Data to verify
ACD/LogP = 1.59
May support better water compatibility vs. saturated analogs for solvent selection.
Predicted value; saturated analog LogP ~2.0.
Lipophilicity Physicochemical properties Solubility prediction

Commercial Purity and Storage Specifications

The compound is commercially available from multiple suppliers at defined purity grades (95%+ to 98%) with storage conditions specified at -20°C under inert atmosphere . This is critical because the tertiary propargylic alcohol is susceptible to thermal degradation; the defined storage specification directly supports integrity for use in the highly sensitive dicobalt hexacarbonyl complex formation, where impurities can dramatically reduce cyclization efficiency [1].

Commercial Purity and Storage
Supporting evidence
95–98% purity, stored at -20°C
Defined specification protects integrity for sensitive catalytic reactions.
Supplier specification; critical for dicobalt complex formation.
Chemical procurement Purity specification Reproducibility

3-Methyl-6-hepten-1-yn-3-ol Research Applications


3-Oxabicyclooctene Library Synthesis

For medicinal chemistry and chemical biology programs exploring oxygen heterocycle scaffolds, 3-methyl-6-hepten-1-yn-3-ol is the precursor of choice. Its conversion to a dicobalt hexacarbonyl complex, followed by cyclization on a silica surface, yields exclusively 3-oxabicyclo[3.3.0]octenes [1]. This predictable outcome supports the generation of diverse compound libraries where the oxabicyclic core is required and carbocyclic contamination must be avoided.

Dienone Synthesis via Claisen-Cope Tandem

Researchers engaged in the total synthesis of terpenoid natural products can leverage the unique tandem Claisen-Cope reactivity of this compound. By forming the propenyl ether and heating in xylene, the carbon skeleton is extended by one isoprene unit to generate a functionalized dienone [2]. This strategy offers step-count advantages over approaches requiring separate chain extension and functionalization steps.

Standard Substrate for Enyne Cycloisomerization

For methodology laboratories developing new transition-metal-catalyzed enyne cyclizations, 3-methyl-6-hepten-1-yn-3-ol serves as a standardized, well-characterized model substrate. Its defined 1,6-enyne geometry and commercial availability at 95-98% purity eliminate variability from substrate impurities, allowing the catalytic reaction performance to be directly compared across different catalyst systems.

Controlled-Release Fragrance Intermediate

In fragrance and personal care chemistry, the compound's predicted ACD/LogP of 1.59 and polar surface area of 20 Ų offer a distinct physicochemical profile compared to more lipophilic saturated analogs. This intermediate lipophilicity, combined with its reported 'pleasant odor and stability' , makes it a candidate for incorporation into formulations requiring a specific release profile in aqueous-organic media.

Application
Selection Property
Validation Focus
3-Oxabicyclooctene library synthesis
Exclusive oxabicyclic core formation
Carbocyclic contamination avoidance in scaffold libraries
Dienone synthesis via tandem rearrangement
Sequential Claisen-Cope reactivity
Step-count advantage in terpenoid synthesis strategies
Standard substrate for enyne cycloisomerization
Defined 1,6-enyne geometry and commercial purity
Catalytic performance comparability across catalyst systems
Controlled-release fragrance intermediate
Intermediate lipophilicity and polar surface area
Release profile review in aqueous-organic media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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